molecular formula C6H4BrClFN B13118326 2-Bromo-4-(chloromethyl)-6-fluoropyridine

2-Bromo-4-(chloromethyl)-6-fluoropyridine

Cat. No.: B13118326
M. Wt: 224.46 g/mol
InChI Key: RBOUOFAUEFDFGF-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-6-fluoropyridine is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)-6-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 4-(chloromethyl)-6-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-6-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-6-fluoropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-6-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(methyl)-6-fluoropyridine
  • 2-Chloro-4-(chloromethyl)-6-fluoropyridine
  • 2-Fluoro-4-(chloromethyl)-6-bromopyridine

Uniqueness

2-Bromo-4-(chloromethyl)-6-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)-6-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2

InChI Key

RBOUOFAUEFDFGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Br)CCl

Origin of Product

United States

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